molecular formula C31H62N2O6 B1665182 3,9,13-Trioxa-6-azapentadecan-15-amide, N-(2-ethoxyethyl)-N,6-diheptyl-11,11-dimethyl-7-oxo- CAS No. 80712-94-3

3,9,13-Trioxa-6-azapentadecan-15-amide, N-(2-ethoxyethyl)-N,6-diheptyl-11,11-dimethyl-7-oxo-

Cat. No. B1665182
CAS RN: 80712-94-3
M. Wt: 558.8 g/mol
InChI Key: HHEANNFOQVQFBO-UHFFFAOYSA-N
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Description

AS-701 is a Li+ selective ionophore in the therapy of manic-depressive illness.

Scientific Research Applications

Synthesis and Reactivity

  • Zwitterionic Compound Formation : 3-Dimethylamino-2,2-dimethyl-2H-azirine reacts with six-membered cyclic hydrazides to yield zwitterionic compounds, demonstrating potential in the synthesis of complex organic structures (Link et al., 1978).

  • Preparation of Dithiole-Thiones : Unsubstituted and monosubstituted 3-oxo esters react with p-methoxyphenyl-thionophosphine sulfide, leading to dithiole-thiones, highlighting utility in organophosphorus compound studies (Pedersen & Lawesson, 1974).

  • Glutarimides Synthesis : Interactions between secondary arylamides of acetoacetic acid and Schiff bases result in novel glutarimides, which are significant due to their versatile biological activity (Sargsyan et al., 2013).

Structural and Conformational Analysis

  • Intramolecular Hydrogen Bonding : Studies on oxamide derivatives, including N,N'-diphenethyloxamide, reveal insights into intramolecular hydrogen bonding, crucial for understanding molecular stability and reactivity (Martínez-Martínez et al., 1998).

  • NMR Spectroscopy of Lactams : NMR spectroscopy of various numbered lactams, including 9-membered lactam, provides essential data for understanding the structural dynamics of amide linkages (Williamson & Roberts, 1976).

Biological and Medicinal Applications

  • Antimicrobial and Anticancer Activities : Organotin(IV) derivatives of amide-based carboxylates exhibit significant antimicrobial, antioxidant, cytotoxic, anti-leishmanial, hemolytic, noncancerous, and anticancer activities (Ahmad et al., 2020).

  • Synthesis of Chiral Monomer Precursors : L-Glutamic acid and L-alanine derivatives are utilized as building blocks for synthesizing chiral monomer precursors of AABB-type polyamide, important in creating stereoregular polymers (Gómez et al., 2003).

  • Total Synthesis of α-Oxo Amide-Based Natural Products : Achieving the total synthesis of N-(3-guanidinopropyl)-2-(4-hydroxyphenyl)-2-oxoacetamide demonstrates the synthetic utility of α-oxo amides in natural product chemistry (More et al., 2014).

Advanced Materials and Chemical Engineering

  • Siloxane Monomer for Nanofiltration Membranes : A new siloxane monomer has been synthesized for creating hybrid antibiofouling nanofiltration membranes, highlighting applications in water purification and materials science (Singh et al., 2012).

properties

CAS RN

80712-94-3

Product Name

3,9,13-Trioxa-6-azapentadecan-15-amide, N-(2-ethoxyethyl)-N,6-diheptyl-11,11-dimethyl-7-oxo-

Molecular Formula

C31H62N2O6

Molecular Weight

558.8 g/mol

IUPAC Name

N-(2-ethoxyethyl)-2-[3-[2-[2-ethoxyethyl(heptyl)amino]-2-oxoethoxy]-2,2-dimethylpropoxy]-N-heptylacetamide

InChI

InChI=1S/C31H62N2O6/c1-7-11-13-15-17-19-32(21-23-36-9-3)29(34)25-38-27-31(5,6)28-39-26-30(35)33(22-24-37-10-4)20-18-16-14-12-8-2/h7-28H2,1-6H3

InChI Key

HHEANNFOQVQFBO-UHFFFAOYSA-N

SMILES

CCCCCCCN(CCOCC)C(=O)COCC(C)(C)COCC(=O)N(CCCCCCC)CCOCC

Canonical SMILES

CCCCCCCN(CCOCC)C(=O)COCC(C)(C)COCC(=O)N(CCCCCCC)CCOCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AS 701
AS-701
AS701

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,9,13-Trioxa-6-azapentadecan-15-amide, N-(2-ethoxyethyl)-N,6-diheptyl-11,11-dimethyl-7-oxo-
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3,9,13-Trioxa-6-azapentadecan-15-amide, N-(2-ethoxyethyl)-N,6-diheptyl-11,11-dimethyl-7-oxo-
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3,9,13-Trioxa-6-azapentadecan-15-amide, N-(2-ethoxyethyl)-N,6-diheptyl-11,11-dimethyl-7-oxo-
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3,9,13-Trioxa-6-azapentadecan-15-amide, N-(2-ethoxyethyl)-N,6-diheptyl-11,11-dimethyl-7-oxo-
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3,9,13-Trioxa-6-azapentadecan-15-amide, N-(2-ethoxyethyl)-N,6-diheptyl-11,11-dimethyl-7-oxo-
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3,9,13-Trioxa-6-azapentadecan-15-amide, N-(2-ethoxyethyl)-N,6-diheptyl-11,11-dimethyl-7-oxo-

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